molecular formula C11H11NO5S B2627099 (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID CAS No. 524926-13-4

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID

Cat. No.: B2627099
CAS No.: 524926-13-4
M. Wt: 269.27
InChI Key: MXCDQRVVPRFQTJ-ONEGZZNKSA-N
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Description

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a methoxycarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.

    Substitution Reactions: The methoxycarbonyl and methyl groups are introduced to the thiophene ring through substitution reactions using appropriate reagents.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the coupling of the substituted thiophene ring with a prop-2-enoic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiophene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.

Uniqueness

(2E)-3-{[3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROP-2-ENOIC ACID is unique due to its specific substitution pattern on the thiophene ring and its combination with the prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCDQRVVPRFQTJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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